

GIBH-130: A Deep Dive into its Chemical Profile and Neuroinflammatory Inhibition

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For Immediate Release

This technical guide provides a comprehensive overview of **GIBH-130** (also known as AD-16), a novel small molecule inhibitor of neuroinflammation. This document is intended for researchers, scientists, and professionals in drug development, detailing the compound's chemical structure, physicochemical and pharmacological properties, and the experimental protocols utilized in its evaluation.

Chemical Structure and Physicochemical Properties

GIBH-130 is a synthetic small molecule with the IUPAC name (4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. Its chemical structure is characterized by a central pyridazine core linked to a phenyl group and a piperazine moiety which, in turn, is attached to a pyrimidine ring.



Identifier	Value	
IUPAC Name	(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone	
Molecular Formula	C20H20N6O	
Molecular Weight	360.42 g/mol	
SMILES Notation	CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC= CC=N3)C4=CC=CC=C4	
InChI Key	ZTJHTEHADIHZJS-UHFFFAOYSA-N	
CAS Number	1252608-59-5	

Physicochemical properties of **GIBH-130** demonstrate its potential as a CNS-acting therapeutic agent. It is soluble in dimethyl sulfoxide (DMSO). Pharmacokinetic studies in Sprague-Dawley rats have shown that **GIBH-130** is orally bioavailable with a bioavailability of 74.91% and a half-life of 4.32 hours. Crucially, it exhibits good penetration of the blood-brain barrier.

Pharmacological Properties and Mechanism of Action

GIBH-130 is a potent inhibitor of neuroinflammation. Its primary pharmacological effect is the suppression of pro-inflammatory cytokine production in activated microglia, the resident immune cells of the central nervous system.

Parameter	Value	Cell Line/Model
IC ₅₀ for IL-1β secretion	3.4 nM	LPS-stimulated N9 microglial cells
IC ₅₀ for NO production	46.24 μM	LPS-stimulated N9 microglial cells
IC50 for TNF-α production	40.82 μΜ	LPS-stimulated N9 microglial cells



The precise mechanism of action of **GIBH-130** is still under investigation, however, due to its structural similarity to known p38 mitogen-activated protein kinase (MAPK) inhibitors, it is hypothesized to target the p38 α MAPK signaling pathway. This pathway is a key regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

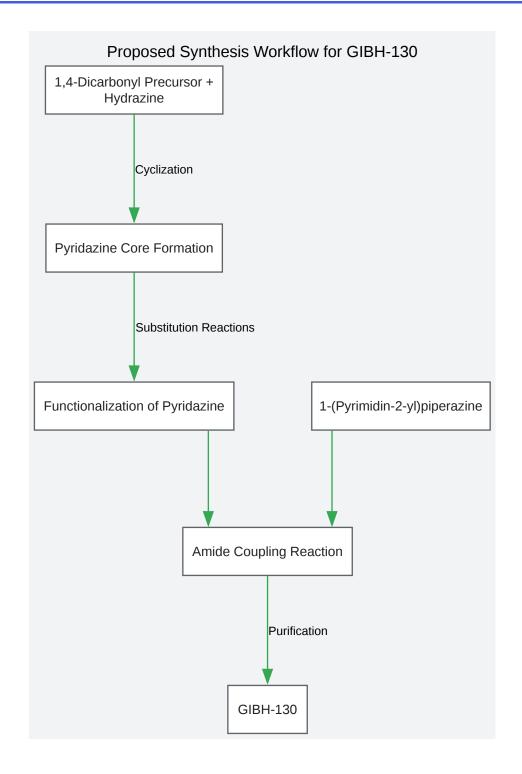
Experimental Protocols Chemical Synthesis

While a detailed step-by-step synthesis protocol for **GIBH-130** is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on the synthesis of similar pyridazine derivatives. The synthesis would likely involve a multi-step process:

- Synthesis of the Pyridazine Core: Condensation of a 1,4-dicarbonyl compound with hydrazine to form the dihydropyridazine, followed by oxidation to the aromatic pyridazine.
- Functionalization of the Pyridazine Ring: Introduction of the methyl and phenyl groups, and a carboxylic acid or acyl chloride at the 3-position.
- Amide Coupling: Reaction of the activated pyridazine carboxylic acid with 1-(pyrimidin-2-yl)piperazine to form the final GIBH-130 molecule.

A generalized workflow for the synthesis is depicted in the diagram below.





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Caption: Proposed general workflow for the chemical synthesis of **GIBH-130**.

In Vivo Neuroinflammation Model (6-OHDA-induced Parkinson's Disease Model)

Foundational & Exploratory





A widely used model to assess the anti-neuroinflammatory effects of compounds like **GIBH-130** is the 6-hydroxydopamine (6-OHDA) induced model of Parkinson's disease in mice or rats.

- Animal Model Induction: Unilateral stereotactic injection of 6-OHDA into the striatum of the brain. This toxin selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease and inducing a neuroinflammatory response.
- Drug Administration: **GIBH-130** is dissolved in a vehicle (e.g., 2% DMSO in saline) and administered to the animals, typically via oral gavage, at a specific dose (e.g., 1 mg/kg) daily for a set period.

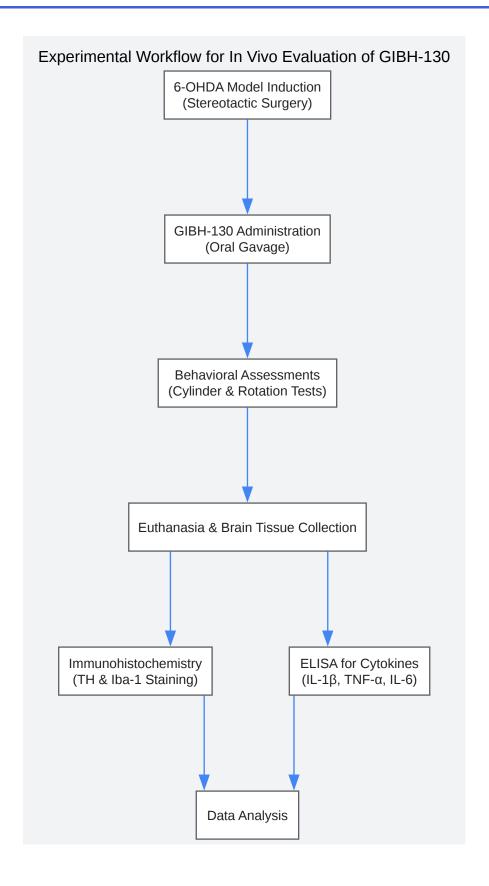
Behavioral Testing:

- Cylinder Test: To assess forelimb asymmetry, a measure of motor deficit. The animal is
 placed in a transparent cylinder, and the number of times it uses its impaired or
 unimpaired forelimb for support against the wall is recorded.
- Apomorphine-Induced Rotation Test: Apomorphine, a dopamine receptor agonist, is administered, and the number of contralateral rotations is counted. A reduction in rotations indicates a therapeutic effect.

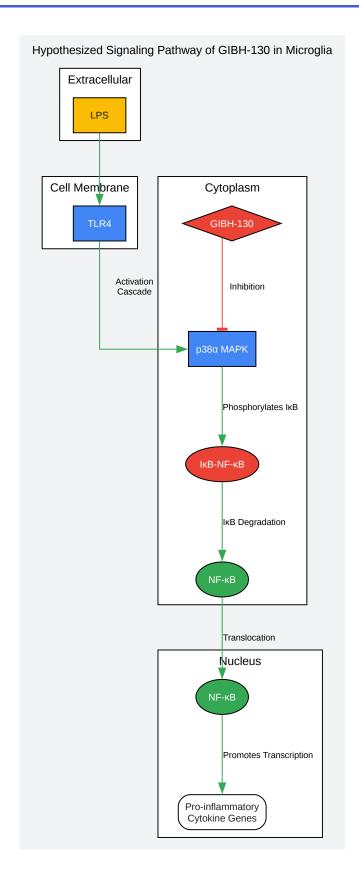
Post-mortem Analysis:

- Immunohistochemistry: Brain sections are stained for markers of dopaminergic neurons (Tyrosine Hydroxylase, TH) and activated microglia (lba-1) to assess neuroprotection and the reduction of microgliosis.
- ELISA: Brain homogenates are analyzed using Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.









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